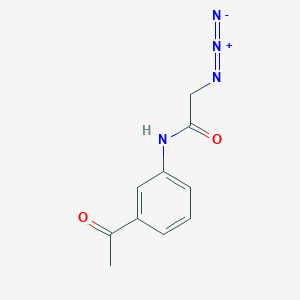

N-(3-acetylphenyl)-2-azidoacetamide

Description

Contextualization within Azide (B81097) Chemistry and Bioorthogonal Reactions

The utility of N-(3-acetylphenyl)-2-azidoacetamide is best understood within the framework of azide chemistry and the principles of bioorthogonal reactions. These fields have revolutionized our ability to perform chemical transformations in complex biological environments without interfering with native biochemical processes.

The azide group (-N₃) is a cornerstone of modern chemical synthesis due to its unique combination of stability and reactivity. Azides are relatively unreactive towards the vast majority of biological functional groups, rendering them "invisible" to the cellular machinery. researchgate.net However, they can be selectively activated to participate in a range of powerful chemical transformations. This "on-demand" reactivity makes the azide an exceptional chemical handle for a variety of applications. researchgate.net N-arylacetamides, a class of compounds to which our subject molecule belongs, are themselves significant intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds. nih.gov The incorporation of an azide into an N-acetylphenylacetamide framework, therefore, creates a molecule with inherent potential for further chemical elaboration.

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biological processes. Current time information in Winnipeg, CA. The azide group is a key player in several of the most important bioorthogonal reactions. The most prominent of these is the "click chemistry" reaction, a term coined by Nobel laureate Barry Sharpless to describe reactions that are modular, wide in scope, and give very high yields. nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide reacts with a terminal alkyne to form a stable triazole linkage. nih.gov This reaction is highly efficient and specific. To circumvent concerns about copper toxicity in living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne (B158145) to react with the azide without the need for a metal catalyst. researchgate.net Another important bioorthogonal reaction involving azides is the Staudinger ligation, where an azide reacts with a phosphine (B1218219) to form an aza-ylide, which can then be trapped to form a stable amide bond. nih.gov

The azide group in this compound is poised to participate in these bioorthogonal transformations, allowing it to be selectively conjugated to other molecules bearing a complementary reactive partner, such as an alkyne or a phosphine. This capability is central to its application as a chemical probe and in modular synthesis.

Significance of this compound as a Chemical Building Block

A chemical building block is a relatively simple molecule that can be used in the synthesis of more complex structures. This compound fits this description perfectly, offering two distinct points of chemical diversity.

Modular synthesis is a strategy that involves the stepwise assembly of complex molecules from smaller, interchangeable "modules." This approach is particularly powerful for the generation of chemical libraries, which are large collections of structurally related compounds. These libraries are invaluable tools in drug discovery and chemical biology for screening for new bioactive molecules.

This compound can serve as a core scaffold in modular synthesis. The azide group can be reacted with a diverse set of alkyne-containing molecules via click chemistry, while the acetyl group on the phenyl ring can undergo a variety of chemical transformations, such as aldol (B89426) condensations or reductions. This allows for the rapid generation of a large and diverse library of compounds from a single, versatile starting material. The ability to create such libraries is a key strategy in the search for new drug leads and chemical probes.

A chemical probe is a small molecule that is used to study and manipulate biological systems. An ideal chemical probe should be potent, selective, and have a well-understood mechanism of action. The development of novel chemical probes is essential for dissecting complex biological pathways and for identifying new therapeutic targets.

This compound possesses the necessary attributes to be a valuable precursor for the development of chemical probes. The azide group allows for the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, via bioorthogonal ligation. This enables the visualization or isolation of the probe's biological targets. The acetylphenyl portion of the molecule can be designed to bind to a specific protein or enzyme of interest. By systematically modifying the structure of the acetylphenyl ring, it is possible to develop probes with high affinity and selectivity for their intended target. This approach, known as activity-based protein profiling (ABPP), has become a powerful tool in chemical biology. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-azidoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-7(15)8-3-2-4-9(5-8)13-10(16)6-12-14-11/h2-5H,6H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGYJTGMOQPBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Acetylphenyl 2 Azidoacetamide and Its Analogues

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For N-(3-acetylphenyl)-2-azidoacetamide, the primary disconnection is at the amide bond. This bond can be retrosynthetically cleaved to identify two key precursors: an amine component and a carboxylic acid derivative.

The most logical disconnection breaks the amide linkage (C-N bond) to yield 3-aminoacetophenone and a 2-azidoacetyl synthon. 3-Aminoacetophenone, also known as 3-acetylaniline, serves as the aromatic core, providing the acetylphenyl moiety. sigmaaldrich.comnist.govchemicalbook.com The 2-azidoacetyl portion can be derived from a reactive species like 2-azidoacetyl chloride. prepchem.com This retrosynthetic strategy is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Optimization of Reaction Conditions and Yields

Step 1: Synthesis of N-(3-acetylphenyl)-2-chloroacetamide

The first step involves the N-chloroacetylation of 3-aminoacetophenone with chloroacetyl chloride. The optimization of this acylation is critical and is influenced by the choice of base, solvent, and reaction temperature. Various conditions have been reported for the N-chloroacetylation of aromatic amines. researchgate.netresearchgate.netsphinxsai.comresearchgate.net

A key consideration is the selection of a suitable base to neutralize the hydrochloric acid generated during the reaction. Both organic and inorganic bases have been utilized. For instance, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a 1:5 molar ratio relative to the amine in tetrahydrofuran (B95107) (THF) at room temperature has been shown to be effective, affording high yields in relatively short reaction times. researchgate.netresearchgate.netsphinxsai.com Triethylamine (B128534) (TEA) is another commonly used base, often in solvents like benzene (B151609) or dichloromethane (B109758). researchgate.netscholarsresearchlibrary.com The reaction can also be performed using potassium carbonate in benzene or under metal-free, biocompatible conditions in a phosphate (B84403) buffer. tandfonline.com

The choice of solvent plays a significant role in reaction efficiency. Aprotic solvents such as THF, dichloromethane (DCM), and dimethylformamide (DMF) are frequently employed. researchgate.netresearchgate.netresearchgate.net The reaction temperature is typically maintained between 0 °C to room temperature to control the exothermic nature of the acylation and minimize side reactions. sphinxsai.comresearchgate.net

Below is a data table summarizing various optimized conditions for the N-chloroacetylation of anilines, which can be adapted for the synthesis of N-(3-acetylphenyl)-2-chloroacetamide.

Table 1: Optimization of Reaction Conditions for N-chloroacetylation of Anilines

| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Aniline (B41778) | DBU | THF | Room Temp. | 3 | 92 | researchgate.netsphinxsai.com |

| 2 | Aniline | TEA | Benzene | Reflux | 2 | - | scholarsresearchlibrary.com |

| 3 | Various Anilines | TEA | Dichloromethane | - | - | - | researchgate.net |

| 4 | Various Anilines | K2CO3 | Benzene | - | - | - | researchgate.net |

| 5 | Amino Alcohols | - | Phosphate Buffer | - | 0.33 | High | tandfonline.com |

Yields are as reported in the literature for the respective aniline substrates and may vary for 3-aminoacetophenone.

Step 2: Synthesis of this compound

The second step is the conversion of the N-(3-acetylphenyl)-2-chloroacetamide intermediate to the final product via nucleophilic substitution with an azide (B81097) salt, typically sodium azide (NaN₃). This reaction is generally straightforward.

Optimization of this step primarily involves the choice of solvent and reaction temperature. Polar aprotic solvents like DMF or acetone (B3395972) are commonly used as they effectively dissolve both the organic substrate and the inorganic azide salt. The reaction is often heated to facilitate the substitution, with temperatures typically ranging from room temperature to the reflux temperature of the solvent. Reaction progress can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of by-products.

Comparative Analysis of Synthetic Protocols for this compound

Protocol A: DBU-mediated Synthesis in THF

This method involves the use of DBU as a base in THF at room temperature. researchgate.netsphinxsai.com It is a modern approach that often provides high yields and clean reactions. DBU is a strong, non-nucleophilic base, which minimizes side reactions. The reaction conditions are mild, and the work-up is typically straightforward.

Protocol B: Triethylamine-based Synthesis in Benzene

A more traditional method employs triethylamine as the base in a solvent like benzene, often requiring heating or reflux. scholarsresearchlibrary.com While effective, this protocol may require longer reaction times and higher temperatures. Benzene is also a hazardous solvent, making this a less favorable option from a safety and environmental perspective.

Protocol C: Metal-Free Synthesis in Phosphate Buffer

This "green chemistry" approach utilizes a phosphate buffer as the solvent and avoids the use of organic solvents and metal catalysts. tandfonline.com The reaction is typically fast and highly chemoselective for N-acylation. This method is environmentally friendly and may offer advantages in terms of cost and ease of work-up, especially for large-scale synthesis.

Comparative Overview

The following table provides a comparative analysis of these potential synthetic protocols for the crucial N-chloroacetylation step.

Table 2: Comparative Analysis of Synthetic Protocols for N-(3-acetylphenyl)-2-chloroacetamide

| Parameter | Protocol A (DBU/THF) | Protocol B (TEA/Benzene) | Protocol C (Phosphate Buffer) |

|---|---|---|---|

| Base | DBU | Triethylamine | - (Buffered) |

| Solvent | THF | Benzene | Water (Phosphate Buffer) |

| Temperature | Room Temperature | Reflux | Room Temperature |

| Reaction Time | 3-6 hours sphinxsai.com | ~2 hours scholarsresearchlibrary.com | < 30 minutes tandfonline.com |

| Reported Yields | High (75-95%) sphinxsai.com | Generally Good | High |

| Advantages | Mild conditions, High yields | Well-established | Environmentally friendly, Fast, No organic solvent |

| Disadvantages | DBU is more expensive than TEA | Use of hazardous solvent (Benzene), Higher temperature | May require optimization for substrate solubility |

For the subsequent azidation step, the protocol is less varied. The chloroacetamide intermediate produced from any of the above protocols would be reacted with sodium azide in a polar aprotic solvent like DMF or acetone. The choice between these solvents would depend on the solubility of the intermediate and the desired reaction temperature. In all cases, the final product would require purification, typically by recrystallization, to obtain this compound of high purity.

Scientific Examination of this compound Remains Undocumented in Public Research

A thorough review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific research on the chemical compound This compound . Despite extensive searches aimed at uncovering its chemical reactivity and potential for derivatization, particularly within the well-established field of azide-alkyne cycloaddition (AAC) chemistry, no dedicated studies detailing its behavior were found.

The specific areas of inquiry, including its participation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), yielded no results for this particular molecule. Consequently, critical data regarding mechanistic pathways, regioselectivity in triazole formation, the influence of various ligands on reaction efficiency, and the design of corresponding strained alkyne partners for this compound are not available in the reviewed literature.

While the general principles of CuAAC and SPAAC are well-documented for a wide array of other organic azides, the explicit application and detailed study of these principles with this compound have not been published. This includes a lack of information on:

Mechanistic Studies: No experimental or computational studies detailing the specific mechanism of CuAAC involving this compound were identified. General CuAAC mechanisms often involve mono- or dinuclear copper acetylide intermediates, but the specific kinetics and intermediates for this substrate are unknown.

Regioselectivity: The CuAAC reaction is renowned for its high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. However, no studies have confirmed this outcome or explored the stereoselectivity specifically for reactions involving this compound.

Ligand Effects: The efficiency of CuAAC reactions can be significantly enhanced by various ligands that stabilize the copper(I) catalyst. The impact of different ligands on the cycloaddition of this compound has not been investigated.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): SPAAC provides a metal-free alternative for azide-alkyne ligation. The design and reactivity of strained alkyne partners specifically for use with this compound have not been described.

Chemical Reactivity and Derivatization Strategies Involving N 3 Acetylphenyl 2 Azidoacetamide

Transformations of the Acetyl and Amide Functionalities

The acetyl and amide groups on the phenyl ring of this compound offer additional sites for chemical modification, allowing for the synthesis of more complex and multifunctional molecules.

The ketonic carbonyl of the acetyl group is a versatile functional handle. It can undergo a range of classical carbonyl reactions. For instance, it can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form α,β-unsaturated ketones (chalcones). This type of reaction has been demonstrated with the related compound N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. mdpi.com The acetyl group can also be a precursor for other functionalities through reduction to a secondary alcohol, oxidation (e.g., Baeyer-Villiger oxidation to an ester), or conversion to an imine or oxime. These modifications allow for the introduction of new properties or further points of attachment on the molecule. The reactivity of the acetyl group in N-(3-acetylphenyl)acetamide, a closely related structure, suggests similar transformations are feasible. matrix-fine-chemicals.comresearchgate.net

The secondary amide in this compound contains an N-H bond that can, in principle, be substituted. However, N-alkylation of amides can be challenging as the oxygen atom is often the more nucleophilic site under neutral or basic conditions, leading to O-alkylation. derpharmachemica.com To achieve selective N-alkylation, the amide is often first deprotonated with a strong base to form the more reactive amide anion. derpharmachemica.com Alternatively, non-conventional methods such as microwave-assisted synthesis or Mannich reactions have been employed for the N-alkylation of secondary amides. derpharmachemica.com Another potential transformation is the reaction with N-thiosuccinimides to form N-acylsulfenamides, which are valuable intermediates in asymmetric synthesis. nih.gov These strategies could be applied to modify the amide linkage in this compound, thereby altering its physicochemical properties or introducing new functionalities. nih.gov

Synthesis of Multifunctional Conjugates and Hybrid Molecules

The orthogonal reactivity of the azide (B81097) and acetyl groups makes this compound an ideal scaffold for constructing multifunctional conjugates and hybrid molecules. nih.gov The azide group serves as a powerful "click" handle for attaching the molecule to biomolecules, polymers, or surfaces functionalized with an alkyne. researchgate.netnih.gov This allows for the targeted delivery or immobilization of the core structure.

Simultaneously, the acetyl group can be derivatized to introduce another functional component, such as a therapeutic agent, an imaging reporter, or a targeting ligand. nih.gov For example, after performing a click reaction with the azide, the acetyl group could be converted into a linker for attaching a drug molecule. This dual-functionalization strategy enables the creation of complex theranostic agents that combine diagnostic and therapeutic capabilities in a single molecule. nih.gov The synthesis of such constructs often involves a modular approach, where different functional components can be readily introduced through the versatile chemistry of the azide and acetyl groups.

Preparation of Triazole-Linked Scaffolds

The primary route to synthesizing triazole-linked scaffolds from this compound involves the Huisgen 1,3-dipolar cycloaddition, a cornerstone of click chemistry. wikipedia.org This reaction entails the [3+2] cycloaddition between the terminal azide of this compound and a suitable alkyne. The reaction is known for its high efficiency, functional group tolerance, and the formation of a stable, aromatic 1,2,3-triazole ring. mdpi.comresearchgate.net

The cycloaddition can be performed under thermal conditions or, more commonly, catalyzed by copper(I) species. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically proceeds at room temperature and offers excellent regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. researchgate.net In contrast, the uncatalyzed reaction often requires elevated temperatures and may produce a mixture of 1,4- and 1,5-regioisomers. researchgate.net

The reaction of this compound with a variety of terminal alkynes can lead to a diverse library of triazole-containing compounds. The acetylphenyl moiety can be further functionalized post-cycloaddition, adding another layer of molecular complexity. For instance, the ketone can be used for forming imines, hydrazones, or other derivatives.

Below are representative examples of 1,3-dipolar cycloaddition reactions, illustrating the typical conditions and outcomes for the formation of triazole scaffolds from azido (B1232118) precursors.

Table 1: Illustrative Examples of Triazole Synthesis via 1,3-Dipolar Cycloaddition

| Azide Reactant | Alkyne Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (Azidomethyl)benzene | Malononitrile | K₂CO₃, DMF, rt | 4-Amino-1-phenyl-1H-1,2,3-triazole-5-carbonitrile | 40% | mdpi.com |

| o-Azidobenzaldehyde | Propargylamine | rt, 48h | 9H-Benzo[f]bis( nih.govmdpi.comnih.govtriazolo)[1,5-a:1',5'-d] wikipedia.orgnih.govdiazepine | 78% | nih.gov |

Incorporation into Macrocyclic Structures

The bifunctional nature of this compound makes it an intriguing candidate for the synthesis of macrocyclic structures. Macrocyclization can be achieved through intramolecular reactions, where the azide and another functional group within the same molecule or a tethered reaction partner react to form a large ring.

One plausible strategy involves an intramolecular [3+2] cycloaddition. If this compound is tethered to an alkyne-containing moiety, an intramolecular Huisgen cycloaddition can be triggered to form a triazole-fused macrocycle. The length and nature of the tether would be critical in controlling the ring size and influencing the feasibility and yield of the macrocyclization. Such reactions have been shown to be effective in creating complex, polycyclic systems. nih.gov

Alternatively, the azide can be transformed into other reactive groups to facilitate macrocyclization. For instance, a Staudinger reaction with a phosphine (B1218219) could convert the azide into an aza-ylide, which could then react with an intramolecular electrophile, such as an ester or aldehyde, to form a macrocyclic lactam or enamine. Another approach could involve the reduction of the azide to an amine, followed by a classical intramolecular amidation or reductive amination to close the ring.

Intramolecular cyclizations of azido-isocyanides have been reported to yield complex heterocyclic systems, demonstrating the utility of the azide group in forming cyclic structures. nih.govresearchgate.net While not a direct macrocyclization, these examples highlight the potential for intramolecular reactions involving azides to construct ring systems. Similarly, intramolecular cyclizations of other activated acetamides have been used to synthesize benzofused lactams. consensus.app

The following table provides examples of intramolecular cyclization reactions that, while not involving this compound directly, illustrate the principles that could be applied to its incorporation into macrocyclic frameworks.

Table 2: Representative Examples of Intramolecular Cyclization for Macrocycle Synthesis

| Starting Material | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Azido-ω-isocyanides | Intramolecular cyclization | NaH | 4-Phenylquinazoline | N/A | nih.gov |

| N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides | Intramolecular cyclization | Triflic acid | Hydroxyimino six- to nine-membered benzofused lactams | N/A | consensus.app |

Applications of N 3 Acetylphenyl 2 Azidoacetamide in Advanced Research Platforms

Role in Chemical Probe Design and Development

Chemical probes are powerful molecules used for the imaging and enrichment of biomolecules within the complex environment of a cell. researchgate.net The utility of N-(3-acetylphenyl)-2-azidoacetamide in this context stems from its bifunctional nature, combining a potential recognition element with a reactive handle for covalent linkage and subsequent detection.

The design of effective chemical probes, including those based on an azide (B81097) scaffold like this compound, follows several key principles to ensure efficacy and utility in biological systems. researchgate.netnih.gov

Target Selectivity and Affinity : The probe must bind to the intended biological target with high selectivity and affinity. researchgate.net The acetylphenyl group of this compound could potentially serve as a ligand for specific binding pockets in proteins.

Bioorthogonality : The reactive group on the probe should be bioorthogonal, meaning it is inert to the vast array of functional groups present in a biological system until it is specifically activated. nih.govresearchgate.net The azide group is a prime example of a bioorthogonal handle, remaining non-reactive until triggered by UV light (for photoaffinity labeling) or a specific reaction partner (in click chemistry). mdpi.comchemie-brunschwig.ch

Minimal Perturbation : The probe's structure should be as small as possible to minimize interference with the natural biological process being studied. mdpi.com The azide group is valued for its small size, which is less likely to cause significant structural perturbations to biomolecules upon conjugation. mdpi.com

Biocompatibility and Permeability : For studies in living systems, the probe must be soluble in aqueous media and capable of crossing cell membranes to reach its intracellular target. researchgate.net

The structure of this compound is consistent with these principles, positioning it as a potential scaffold for developing novel chemical probes. The azide serves as a latent reactive group for covalent capture, while the acetylphenyl portion could be tailored for specific biological targets.

Photoaffinity labeling (PAL) is a powerful technique to identify and study interactions between small molecules and their protein targets directly within a native biological context. acs.orgnih.gov This method uses a chemical probe equipped with a photoreactive group that, upon activation with UV light, forms a highly reactive intermediate capable of creating a covalent bond with nearby molecules. acs.orgresearchgate.net Aryl azides, such as the one in this compound, are among the most commonly used photoreactive groups for this purpose. acs.orgthermofisher.com

The general workflow involves incubating the azide-containing probe with a biological sample (live cells or cell lysates) to allow binding to its target. Subsequent irradiation with UV light generates a highly reactive nitrene intermediate from the aryl azide, which then covalently cross-links the probe to its binding partner. acs.orgthermofisher.com This permanent linkage allows for the subsequent isolation and identification of the target protein.

The core of photoaffinity labeling lies in the light-induced conversion of a chemically stable group into a highly reactive species. Aryl azides are ideal for this, as they are stable in the dark but form a reactive nitrene upon UV irradiation. researchgate.netthermofisher.com This nitrene can then undergo various reactions to form a stable covalent bond.

The primary reaction pathways for the generated nitrene include:

Insertion into C-H and N-H bonds in amino acid side chains or the peptide backbone. thermofisher.com

Addition reactions with double bonds. thermofisher.com

Ring expansion to react with nucleophiles, particularly primary amines if they are present in the binding site. thermofisher.com

Different aryl azide derivatives exist, including phenyl azides, nitrophenyl azides, and tetrafluorophenyl azides, each with slightly different stability and activation wavelengths. thermofisher.com For instance, nitrophenyl azides are often preferred as they can be activated with longer wavelength UV light, which is less damaging to biological samples compared to short-wave UV. thermofisher.com The specific structure of this compound places it in the category of phenyl azides, making it a suitable candidate for PAL experiments. thermofisher.com

To achieve successful and specific photoaffinity labeling, the conditions for photolysis must be carefully optimized. Key parameters include the wavelength and intensity of the UV light, as well as the duration of exposure. thermofisher.com

Experiments with various aryl azide reagents have shown that long-wavelength UV light (e.g., 366 nm) is often effective and less harsh on biological samples. thermofisher.com The duration of exposure is also critical; it must be long enough to ensure efficient cross-linking but short enough to avoid sample degradation due to heat or photodamage. thermofisher.com It is common practice to perform irradiations on ice to keep the sample cool. thermofisher.com

Furthermore, the composition of the buffer is crucial. Buffers containing primary amines (like Tris or glycine) or thiol-containing reducing agents (like DTT) must be avoided during photoactivation. Primary amines can quench the reactive nitrene, while reducing agents can reduce the azide group to a non-photoreactive amine, preventing the desired reaction. thermofisher.com

Below is a table summarizing typical lamp conditions and their impact on crosslinking efficiency for an aryl azide crosslinker, which provides a general guideline for optimizing experiments with probes like this compound.

| Lamp Wavelength | Exposure Time | Relative Crosslinking Efficiency |

| Short Wavelength UV | 5 minutes | Moderate |

| Mid-range Wavelength UV | 10 minutes | High |

| Long Wavelength UV (366 nm) | 30 minutes | Very High (Most Efficient) |

This interactive table is based on representative data for aryl azide reagents and illustrates the importance of optimizing photolysis conditions. thermofisher.com

Strategies for Photoaffinity Labeling with Azide Probes

Integration into Bioconjugation and Chemoselective Ligation Strategies

Bioconjugation refers to the chemical strategy of linking molecules, such as a synthetic probe and a biomolecule. nih.gov Chemoselective ligation reactions are essential tools in this field, enabling the specific modification of biomolecules in complex mixtures. researchgate.net The azide group in this compound makes it an ideal substrate for one of the most powerful chemoselective ligation reactions: click chemistry. medchem101.com

Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, proceeding with minimal byproducts in biologically compatible conditions. chemie-brunschwig.ch The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. mdpi.commedchem101.cominterchim.fr

In a typical application, a biomolecule of interest (e.g., a protein or nucleic acid) is metabolically or chemically engineered to contain an alkyne group. medchem101.com Then, an azide-containing probe, such as this compound, can be "clicked" onto the alkyne-modified biomolecule. lumiprobe.com This reaction is highly specific; the azide and alkyne groups are bioorthogonal and will not react with other functional groups in the cell. chemie-brunschwig.ch

This strategy allows for the site-specific attachment of various tags to biomolecules. For example, if this compound were attached to a reporter molecule like a fluorophore or biotin (B1667282) through its acetylphenyl group, it could then be used to label alkyne-modified proteins for visualization or affinity purification. The efficiency of the CuAAC reaction can be optimized by adjusting concentrations and the type of copper catalyst and ligands used. nih.gov This approach has been widely used to study a variety of post-translational modifications and to label specific classes of biomolecules in living cells. mdpi.commedchem101.com

Development of Linkers for Affinity-Based Tools

The aryl azide group is a well-established photo-reactive cross-linker used in the development of affinity-based tools for biochemical research. nih.govrsc.org Upon exposure to UV light, the azide moiety is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, a process known as photoaffinity labeling. rsc.orgthermofisher.com This property is invaluable for identifying and studying molecular interactions, such as those between proteins.

A heterobifunctional linker designed from a molecule like this compound would possess two key functionalities. The aryl azide group would serve as the photo-activatable cross-linking agent, while the acetylphenyl group could be chemically modified for conjugation to a "bait" molecule, such as a known drug or a peptide. This "bait" molecule would then bind to its target protein, and upon UV irradiation, the aryl azide would covalently link the "bait" to the target, allowing for its identification and characterization. rsc.org

Several types of aryl azide cross-linkers have been developed and optimized for such applications, including those with varying substituents on the phenyl ring to tune their reactivity and absorption wavelength. nih.govthermofisher.com For instance, the introduction of nitro or hydroxyl groups can shift the activation wavelength to longer, less damaging wavelengths of UV light. thermofisher.com

Table 1: Examples of Aryl Azide-Based Photo-Reactive Cross-Linkers

| Cross-Linker Name | Chemical Structure | Activation Wavelength | Key Features |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) | C₁₁H₈N₄O₅ | ~300-460 nm | Amine-reactive NHS ester for conjugation; longer wavelength activation. nih.govthermofisher.com |

| N-[(5-azido-2-nitrobenzoyl)oxy]succinimide (ANB-NOS) | C₁₁H₇N₅O₆ | ~300-460 nm | Amine-reactive NHS ester; nitrophenyl azide for enhanced photoreactivity. nih.gov |

| Perfluorophenylazides (PFPAs) | C₆F₅N₃ | Variable | Highly reactive nitrene; used for surface functionalization and nanomaterial synthesis. nih.gov |

This table presents examples of commonly used aryl azide cross-linkers to illustrate the functional class to which this compound could belong.

Application in Polymer Chemistry and Materials Science

The unique chemical properties of aryl azides also make them valuable tools in polymer chemistry and materials science for creating functional and responsive materials.

The functionalization of polymeric scaffolds is a key strategy for creating materials with tailored properties for applications in tissue engineering, drug delivery, and biosensing. Aryl azides can be incorporated into polymer backbones or as side chains to enable post-polymerization modification. acs.orgnih.gov The azide group can undergo highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules to the polymer scaffold. nanosoftpolymers.com

Furthermore, the photo-reactivity of the aryl azide group allows for the covalent attachment of the polymer to surfaces or other molecules that may lack specific functional groups for traditional conjugation chemistries. nih.govacs.org This is particularly useful for creating biocompatible coatings on medical devices or for patterning surfaces on a microscopic scale. For example, a polymer containing a derivative of this compound could be synthesized, and then upon UV irradiation, it could be grafted onto a substrate to alter its surface properties.

Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo a significant change in their properties in response to an external stimulus, such as light, temperature, or pH. acs.orgelsevierpure.com The incorporation of photo-responsive groups like aryl azides is a common strategy for creating light-responsive polymers.

The photolysis of the aryl azide group in a polymer matrix can be used to induce cross-linking, leading to the formation of a hydrogel or a change in the mechanical properties of the material. nih.gov This process can be spatially controlled by directing the UV light to specific areas, allowing for the fabrication of complex, patterned materials.

The acetylphenyl group in a molecule like this compound could also potentially contribute to the stimuli-responsive nature of a polymer. Ketone moieties can sometimes participate in hydrogen bonding or be chemically modified to introduce other responsive groups. A polymer containing this compound could, in principle, be designed to respond to both light (via the azide) and another stimulus related to the acetyl group, creating a multi-responsive material.

Table 2: Research Findings on Polymer Functionalization with Aryl Azides

| Polymer System | Functionalization Method | Resulting Property/Application |

| Poly(allyl amine) with aryl azide substituents | Electrostatic self-assembly and thermal activation | Adhesion promoter for bonding polymers to surfaces. acs.org |

| Azido-functionalized P3HT | UV cross-linking in a polymer blend | Inhibition of fullerene aggregation in organic solar cells. nih.gov |

| Acrylate polymers with pendant azide groups | Thermally initiated radical polymerization | Precursors for electro-active sensory materials and enzyme immobilization. nih.gov |

This table provides examples of how aryl azide-containing polymers are used in materials science, illustrating the potential applications for polymers functionalized with this compound or its derivatives.

Analytical and Spectroscopic Characterization Methodologies for N 3 Acetylphenyl 2 Azidoacetamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D and 2D NMR Techniques for Structural Elucidation

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers primary insights into the molecular structure of N-(3-acetylphenyl)-2-azidoacetamide. The ¹H NMR spectrum would reveal distinct signals for each type of proton in the molecule. For instance, the aromatic protons on the phenyl ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (singlet, doublet, triplet) indicating their relative positions and couplings. The methyl protons of the acetyl group (CH₃) would produce a sharp singlet, while the methylene (B1212753) protons (CH₂) of the azidoacetamide group would also appear as a singlet. The amide proton (NH) would likely be observed as a broad singlet. nih.govchemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. ipb.pt Unique signals would correspond to the carbonyl carbons of the ketone and amide groups, the aromatic carbons, and the aliphatic carbons of the acetyl and azidoacetamide moieties. nih.gov

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish unambiguous structural connections. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acetyl CH₃ | ~2.6 | ~26 |

| Azido (B1232118) CH₂ | ~4.1 | ~52 |

| Amide NH | ~10.0 (broad) | N/A |

| Aromatic CH | 7.5 - 8.2 | 120 - 140 |

| Ketone C=O | N/A | ~198 |

| Amide C=O | N/A | ~166 |

Note: Predicted values are based on typical functional group ranges and data from analogous compounds such as 2-azido-N-(4-methylphenyl)acetamide. nih.gov

Isotopic Labeling Strategies for NMR Studies

Isotopic labeling is a powerful technique used to track atoms through reactions or to simplify complex NMR spectra. wikipedia.org In the context of this compound, specific atoms can be replaced with their heavier stable isotopes, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H). nih.govscbt.com

For example, synthesizing the compound with a ¹³C-labeled acetyl group would enhance the signal of this specific carbon in the ¹³C NMR spectrum, which can be useful for studying its interactions or reactions. mdpi.com Similarly, replacing the azidoacetamide methylene protons with deuterium would cause their signal to disappear from the ¹H NMR spectrum, which can help in assigning overlapping signals. scbt.com Isotopic labeling is particularly valuable in metabolic studies to trace the fate of the molecule within a biological system or to elucidate reaction mechanisms by observing how the labeled atoms are rearranged. wikipedia.orgnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. rsc.org

Characteristic Absorption Bands of Azide (B81097) and Carbonyl Groups

The IR spectrum of this compound is dominated by strong, characteristic absorption bands from its key functional groups. uniroma1.itlibretexts.org

Azide Group (-N₃): The azide functional group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration. This band typically appears in a relatively clean region of the spectrum, between 2100 and 2250 cm⁻¹. libretexts.orgpressbooks.pub For similar azido-compounds, this peak is observed around 2110-2125 cm⁻¹. nih.govnih.gov This distinct peak is a clear indicator of the presence of the azide moiety.

Carbonyl Groups (-C=O): This molecule contains two different carbonyl groups, which absorb at slightly different frequencies.

Ketone C=O: The aryl ketone of the acetylphenyl group typically shows a strong absorption band in the range of 1680–1700 cm⁻¹. pressbooks.pub

Amide C=O (Amide I band): The carbonyl group of the secondary amide function absorbs strongly in the region of 1630–1680 cm⁻¹. libretexts.orgpressbooks.pub In a closely related compound, 2-azido-N-(4-methylphenyl)acetamide, this band appears at 1660 cm⁻¹. nih.gov

N-H Group: The N-H bond of the secondary amide also produces characteristic bands. The N-H stretching vibration appears as a single, medium-intensity peak around 3300-3500 cm⁻¹. uniroma1.it

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric stretch | 2100 - 2250 | Strong, Sharp |

| Ketone (Ar-C=O) | Stretch | 1680 - 1700 | Strong |

| Amide (-CONH-) | C=O stretch (Amide I) | 1630 - 1680 | Strong |

| Amide (-CONH-) | N-H stretch | 3300 - 3500 | Medium |

Note: Ranges are based on standard IR correlation tables and data from analogous compounds. nih.govuniroma1.itnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, making it essential for determining the molecular weight and confirming the molecular formula of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₁₀N₄O₂). The experimentally measured exact mass can be compared to the calculated theoretical mass to confirm the compound's identity.

In HRMS analysis, the compound is typically ionized to form molecular ions. Common adducts observed in positive ion mode include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. mdpi.com The detection of these ions at their calculated high-resolution masses provides strong evidence for the presence of the target compound.

Furthermore, tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion. waters.com By inducing fragmentation and analyzing the resulting daughter ions, the structural components of the molecule can be confirmed. For this compound, characteristic fragmentation would likely involve the loss of the azide group (as N₂) or cleavage at the amide bond, providing further structural verification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules by probing their fragmentation pathways. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Based on the known fragmentation patterns of related aromatic amides, aryl azides, and ketones, a plausible fragmentation pathway for this compound can be proposed. researchgate.netyoutube.comlibretexts.orgyoutube.com The initial fragmentation would likely involve the loss of dinitrogen (N₂) from the azido group, a common and energetically favorable process for aryl azides, leading to the formation of a nitrene intermediate that can rearrange. researchgate.net

Another predictable fragmentation pathway involves the cleavage of the amide bond. Alpha-cleavage adjacent to the carbonyl group is a dominant fragmentation route for amides. libretexts.orgyoutube.com This could result in the formation of a resonance-stabilized acylium ion. Furthermore, cleavage of the bond between the carbonyl carbon and the methylene group of the azidoacetamide side chain would be expected.

The presence of the acetyl group on the phenyl ring introduces additional fragmentation possibilities. Cleavage of the methyl group from the acetyl moiety would result in a characteristic loss of 15 Da.

A hypothetical MS/MS fragmentation pattern for this compound is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Structure/Identity |

| [M+H]⁺ | [M+H - N₂]⁺ | 28 | Loss of dinitrogen from the azido group |

| [M+H]⁺ | [C₈H₈NO]⁺ | 3-acetylanilinium ion | |

| [M+H]⁺ | [C₉H₈NO₂]⁺ | Ion resulting from cleavage of the azido group | |

| [M+H]⁺ | [M+H - CH₃CO]⁺ | 43 | Loss of the acetyl group |

| [C₈H₈NO]⁺ | [C₆H₅]⁺ | Phenyl cation |

This table represents a predictive fragmentation pattern based on the analysis of similar compounds.

The precise masses of these fragment ions, as determined by high-resolution mass spectrometry, would allow for the assignment of their elemental compositions, further corroborating the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure Determination

While mass spectrometry provides information about the molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A prerequisite for single-crystal X-ray diffraction analysis is the availability of high-quality single crystals. For organic molecules like this compound, several crystallization techniques can be employed. A common and effective method is slow evaporation of a saturated solution of the compound. nih.gov The choice of solvent is critical and is often determined empirically, with solvents such as ethanol, methanol, or acetone (B3395972) being likely candidates.

Another technique is the slow cooling of a saturated solution. By gradually lowering the temperature, the solubility of the compound decreases, promoting the formation of well-ordered crystals. Diffusion methods, where a solution of the compound is layered with a solvent in which it is less soluble, can also be utilized to control the rate of crystallization and improve crystal quality.

The synthesis of related azidoacetamide derivatives, such as 2-azido-N-(2,6-dimethylphenyl)acetamide, has been reported to yield crystals suitable for X-ray analysis through recrystallization from ethanol. nih.gov A similar approach would likely be successful for this compound.

Once a suitable crystal is obtained, X-ray diffraction analysis reveals detailed information about its molecular conformation and crystal packing. For this compound, key structural features of interest would include the planarity of the phenyl and amide groups, the orientation of the azido and acetyl substituents, and the nature of intermolecular interactions.

Based on studies of similar N-phenylacetamide structures, it is anticipated that the crystal packing would be significantly influenced by hydrogen bonding. researchgate.netnih.govresearchgate.net Specifically, N-H···O hydrogen bonds between the amide groups of adjacent molecules are expected to be a prominent feature, likely leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. researchgate.net

The presence of the acetyl group provides an additional hydrogen bond acceptor, potentially leading to C-H···O interactions. Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules could also play a role in stabilizing the crystal lattice. The analysis of acetophenone (B1666503) derivatives has shown the importance of such weak interactions in directing the supramolecular assembly. rsc.org

The crystal structure of the closely related 2-azido-N-(2,6-dimethylphenyl)acetamide reveals that the asymmetric unit can contain more than one independent molecule, which differ in the rotational orientation of the azidoacetamido group. nih.gov A similar phenomenon could be observed for this compound.

A summary of expected crystallographic parameters, inferred from related structures, is provided below.

| Parameter | Expected Value/Feature | Reference/Basis |

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules nih.govresearchgate.net |

| Space Group | P2₁/c, P-1, or similar | Common for centrosymmetric and non-centrosymmetric packing nih.govresearchgate.net |

| Key Hydrogen Bonds | N-H···O (amide-amide) | Prevalent in N-phenylacetamide structures researchgate.netnih.govresearchgate.net |

| Other Interactions | C-H···O, π-π stacking | Observed in acetophenone and acetamide (B32628) derivatives researchgate.netrsc.org |

| Molecular Conformation | Likely non-planar due to free rotation around single bonds | General structural principle |

This table presents expected crystallographic features based on the analysis of analogous compounds.

The precise determination of these structural details through X-ray crystallography would provide a definitive understanding of the solid-state properties of this compound.

Computational and Theoretical Investigations of N 3 Acetylphenyl 2 Azidoacetamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Electronic Structure

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure of N-(3-acetylphenyl)-2-azidoacetamide were found. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential, which are key to predicting its reactivity and intermolecular interactions.

Prediction of Spectroscopic Properties

There is no available research on the theoretical prediction of spectroscopic properties (such as IR, Raman, NMR, and UV-Vis spectra) for this compound using quantum chemical methods. These predictions, when correlated with experimental spectra, are crucial for confirming the molecular structure and understanding its vibrational and electronic transitions.

Molecular Dynamics (MD) Simulations

Conformational Analysis and Flexibility Studies

A search for molecular dynamics (MD) simulations focused on the conformational analysis and flexibility of this compound yielded no results. MD simulations would provide significant insights into the molecule's dynamic behavior, accessible conformations, and the flexibility of its various functional groups, which influence its biological activity and physical properties.

Investigation of Reaction Pathways and Transition States

No computational studies on the reaction pathways and transition states involving this compound have been published. Such investigations are critical for elucidating reaction mechanisms, determining activation energies, and understanding the kinetics and thermodynamics of its potential chemical transformations.

In Silico Design of Novel Derivatives with Enhanced Reactivity or Specificity

There is no literature available on the in silico design of novel derivatives of this compound. This area of research would typically involve computational screening and modification of the parent structure to design new molecules with potentially enhanced reactivity for applications such as bioconjugation or with improved specificity towards biological targets.

Future Research Directions and Emerging Paradigms

Development of Advanced and Sustainable Synthetic Strategies for N-(3-acetylphenyl)-2-azidoacetamide

The traditional synthesis of aryl azides, often involving diazotization of anilines followed by treatment with sodium azide (B81097), is effective but can present safety and environmental concerns. researchgate.net Future efforts are focused on developing greener and more efficient synthetic routes.

One promising avenue is the adoption of electrochemical methods . Recent research has demonstrated the electrochemical synthesis of vicinal azidoacetamides under mild conditions, avoiding the need for chemical oxidants or transition-metal catalysts. rsc.org This approach offers an environmentally friendly alternative for producing azidoacetamide derivatives.

Another key area of development is the use of sustainable reaction media and catalysts . Aqueous micellar conditions, for instance, have been successfully employed in reactions like the Sonogashira coupling, leading to improved yields, lower catalyst loading, and a significant reduction in environmental impact. nih.gov Applying such principles to the synthesis of this compound could lead to more cost-effective and sustainable production. nih.gov The development of novel catalysts, such as those based on guanidinium (B1211019) ionic liquids, also shows promise for promoting reactions like the homocoupling of aryl triazenes, which could be adapted for the synthesis of azide-containing compounds. researchgate.net

Furthermore, the direct conversion of benzyl (B1604629) azides to substituted anilines using novel, inexpensive, and efficient methods at room temperature highlights a trend towards simpler and more scalable synthetic protocols. chemrxiv.org Adapting such innovative strategies could streamline the synthesis of precursors to this compound.

A comparison of traditional versus emerging sustainable synthetic approaches is presented below:

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

| Reagents | Often involves hazardous reagents like sodium azide and strong acids. researchgate.net | Utilizes greener reagents and electrochemical methods. rsc.org |

| Solvents | Typically relies on organic solvents. | Employs aqueous micellar conditions or green solvents. nih.gov |

| Catalysts | May require transition-metal catalysts. rsc.org | Explores metal-free catalysts and reusable ionic liquids. researchgate.net |

| Efficiency | Can have multiple steps and require purification. researchgate.net | Aims for higher yields, step economy, and simpler workups. nih.gov |

| Safety | Potential for explosive intermediates and hazardous byproducts. | Inherently safer processes with reduced waste. |

Exploration of Novel Bioorthogonal Transformations beyond Click Chemistry

While "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has been instrumental in the application of azides in biological systems, the field is actively exploring new bioorthogonal reactions. acs.orgbuffalo.eduku-jos.com These efforts aim to overcome limitations of current methods, such as the toxicity of copper catalysts in CuAAC and the hydrophobicity of cyclooctyne (B158145) precursors in SPAAC. buffalo.edunih.gov

One of the earliest bioorthogonal reactions, the Staudinger ligation , involves the reaction of an azide with a phosphine (B1218219) to form an amide bond. nih.gov Although it has a slower reaction rate compared to click chemistry, it remains a valuable tool for certain applications. nih.gov The "traceless" Staudinger ligation is a notable variant. nih.gov

Researchers are also investigating other types of click chemistry, such as the reaction between vinyl sulfones and thiols, and the widely used reaction between maleimides and thiols. nih.gov Another emerging area is the use of light-induced reactions, where two molecules are joined together upon exposure to light, offering rapid and spatially controlled ligation on the surface of live cells. buffalo.edu

The table below summarizes key bioorthogonal reactions involving azides:

| Reaction | Key Features | Advantages | Limitations |

| CuAAC | Copper-catalyzed reaction between an azide and a terminal alkyne. buffalo.eduku-jos.com | High efficiency and selectivity. ku-jos.com | Copper catalyst toxicity to living systems. buffalo.edu |

| SPAAC | Reaction between an azide and a strained cyclooctyne. ku-jos.comnih.gov | Catalyst-free, suitable for live-cell imaging. acs.orgku-jos.com | Hydrophobicity and complex synthesis of cyclooctyne precursors. nih.gov |

| Staudinger Ligation | Reaction between an azide and a phosphine to form an amide bond. nih.gov | One of the earliest bioorthogonal reactions, useful for specific labeling. nih.gov | Slower reaction kinetics compared to click reactions. nih.gov |

| Light-Induced Ligation | Uses light to join two molecules. buffalo.edu | Extremely fast and offers spatiotemporal control. buffalo.edu | Requires specific light-activatable molecules. |

The development of novel bioorthogonal transformations will expand the toolkit available to chemists and biologists, enabling more complex and sophisticated studies of biological processes using compounds like this compound.

Integration of this compound in Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for novel bioactive compounds necessitates the use of automated synthesis and high-throughput screening (HTS) platforms. Integrating this compound and its derivatives into these platforms is a key future direction.

Automated synthesis can accelerate the generation of libraries of related compounds, allowing for the rapid exploration of structure-activity relationships. This is crucial for optimizing the properties of a lead compound.

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. This technique has been instrumental in identifying novel drug candidates from various sources, including natural products. nih.gov For instance, HTS has been used to identify small molecules that can enhance the pharmacological effects of oligonucleotides by improving their intracellular delivery. nih.gov

However, HTS campaigns can be plagued by "nuisance" compounds that give false-positive results. Therefore, careful assay design and follow-up studies are essential to validate any hits identified through HTS. The integration of this compound into HTS would involve designing assays to screen for its potential biological targets or to identify molecules that modulate its activity.

Advanced Computational Modeling for Predictive Chemical Design and Discovery

Computational modeling is becoming an indispensable tool in modern chemical research. For a compound like this compound, computational methods can be applied in several ways:

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule. nih.gov This information can help in designing more efficient synthetic routes and predicting the outcome of chemical reactions.

Molecular Docking and Virtual Screening: If a biological target for this compound is known or hypothesized, molecular docking studies can be used to predict its binding mode and affinity. nih.gov This can guide the design of new derivatives with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Computational models can be used to develop quantitative structure-activity relationships (QSAR), which correlate the chemical structure of a series of compounds with their biological activity. This can help in identifying the key structural features responsible for the desired activity and in designing new, more active compounds. nih.gov

Recent studies have successfully used computational modeling to investigate the enzyme inhibitory potential of related N-acetylphenyl derivatives, demonstrating the power of these methods in drug discovery. nih.gov By applying these advanced computational techniques, researchers can accelerate the discovery and development of novel compounds based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-2-azidoacetamide in laboratory settings?

this compound is synthesized via nucleophilic substitution of the bromine atom in N-(3-acetylphenyl)-2-bromoacetamide using sodium azide (NaN₃). The reaction typically employs polar aprotic solvents like dimethylformamide (DMF) at room temperature for 12–24 hours. Post-reaction purification involves column chromatography, and characterization is performed via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm azide incorporation and purity .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity and substitution patterns.

- Mass Spectrometry (MS) : HRMS to verify molecular weight and azide group presence.

- Infrared (IR) Spectroscopy : To detect the azide stretch (~2100 cm⁻¹) and acetyl C=O (~1680 cm⁻¹).

- HPLC : For purity assessment (>95% purity is typically required for biological assays) .

Q. What safety precautions are necessary when handling azidoacetamides?

Azides are shock-sensitive and thermally unstable. Precautions include:

- Conducting reactions behind a blast shield in a fume hood.

- Avoiding metal spatulas or sharp edges that could cause friction.

- Storing azides in inert atmospheres (e.g., argon) at low temperatures (<4°C).

- Referencing safety data sheets (SDS) for specific handling protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized for azide substitution in this compound synthesis?

Variables to optimize include:

- Solvent : Compare DMF (high polarity) vs. acetonitrile (lower boiling point).

- Temperature : Test room temperature vs. 40–60°C to accelerate kinetics.

- Catalyst : Add KI (10 mol%) to enhance bromide displacement via the "Finkelstein effect."

- Kinetic Monitoring : Use TLC or in-situ IR to track azide formation and minimize side reactions (e.g., hydrolysis) .

Q. What strategies resolve contradictions in reported bioactivity data for azidoacetamide derivatives?

Contradictions may arise from differences in assay conditions or azide stability. Mitigation strategies:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and incubation times.

- Stability Studies : Evaluate azide decomposition in buffer solutions (pH 7.4, 37°C) via HPLC.

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., bromo vs. azido derivatives) to isolate functional group contributions .

Q. How to design experiments to study the reactivity of the azido group in this compound?

- Click Chemistry : React with terminal alkynes (e.g., propargyl alcohol) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Monitor reaction progress via H NMR or fluorescence tagging.

- Kinetic Profiling : Vary pH (4–9) and temperature (25–60°C) to determine rate constants (k) and activation energy (Eₐ).

- Computational Modeling : Use DFT calculations to predict reaction pathways and transition states .

Notes

- Methodological Rigor : Reproducibility requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Advanced Characterization : Consider X-ray crystallography for structural confirmation if single crystals are obtainable.

- Biological Assays : Include positive controls (e.g., doxorubicin) and validate azide stability under assay conditions to avoid false negatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.